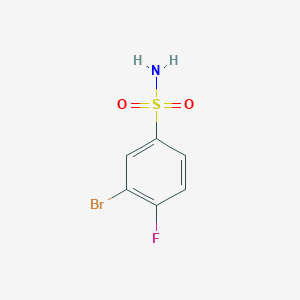
3-Bromo-4-fluorobenzenesulfonamide
Übersicht
Beschreibung
3-Bromo-4-fluorobenzenesulfonamide is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The compound 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, which is similar to this compound, is synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results . DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule .Chemical Reactions Analysis
The compound 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Physical And Chemical Properties Analysis
The Gibbs free energy of the compound is -2346961.21 kcal/mol, the relative Gibbs free energy is 0.0314 kcal/mol, and the Boltzmann weighting factor is 19.72% .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopy
- A theoretical study on para-halogen benzenesulfonamides, including 4-bromobenzenesulfonamide, highlights their structural properties using ab initio Hartree–Fock and density functional theory. The study compares vibrational frequencies and NMR chemical shifts with experimental data, indicating the impact of halogen substituents on benzenesulfonamides bands in spectra (Karabacak, Cinar, Çoruh, & Kurt, 2009).
Fluorination Reactions
- Research on N-fluorobenzenesulfonamides, including variants with different substituents, demonstrates their role in enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes. This indicates their potential in synthesizing 3-fluoro-2-oxindoles, showcasing the importance of substituent tuning in fluorination reactions (Wang, Li, Hu, Yang, Wu, & He, 2014).
Photodynamic Therapy Applications
- A study on new zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrates its high singlet oxygen quantum yield. This suggests its potential as a Type II photosensitizer in treating cancer through photodynamic therapy, highlighting the importance of benzenesulfonamide derivatives in medicinal applications (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition Studies
- A study on the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases suggests its role as an inhibitor, with stoichiometry of two moles of inhibitor bound per mole of enzyme. This research contributes to understanding the interaction between such inhibitors and enzymes, relevant in biomedical research (Dugad & Gerig, 1988).
Anti-Coagulation Properties
- Benzenesulfonamide derivatives, including halogenated compounds, exhibit significant anti-coagulant properties. This research indicates the potential of these derivatives in developing new drugs for cardiovascular diseases and diabetes-related complications (Markowicz-Piasecka, Sikora, Zajda, & Huttunen, 2019).
Wirkmechanismus
Target of Action
3-Bromo-4-fluorobenzenesulfonamide is a type of sulfonamide, a class of compounds that have been used as antibacterial drugs for decades . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biological processes, making this compound a potentially effective therapeutic agent.
Mode of Action
The interaction of this compound with its targets involves competitive antagonism and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This interaction results in the inhibition of bacterial growth, thereby exhibiting its antibacterial properties.
Biochemical Pathways
The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting this pathway, the compound prevents the production of DNA in bacteria, leading to their inability to reproduce and grow. The downstream effects of this action include the reduction of bacterial populations, contributing to the treatment of bacterial infections.
Pharmacokinetics
It is known that sulfonamides, in general, have high gi absorption . They are also known to be BBB permeant, indicating that they can cross the blood-brain barrier . These properties impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial DNA synthesis . This results in the prevention of bacterial growth and reproduction at the cellular level. Consequently, this leads to a reduction in bacterial populations, contributing to the alleviation of bacterial infections.
Safety and Hazards
The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .
Biochemische Analyse
Biochemical Properties
3-Bromo-4-fluorobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with enzymes such as carbonic anhydrase and dihydropteroate synthase. These interactions are typically characterized by the binding of the sulfonamide group to the active site of the enzyme, leading to inhibition of enzyme activity. This inhibition can affect various biochemical pathways, including those involved in the synthesis of nucleotides and the regulation of pH in cells .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. In general, this compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain bacterial cells by interfering with folate synthesis, which is essential for DNA replication and cell division. In mammalian cells, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of enzyme activity. The sulfonamide group of the compound binds to the active site of target enzymes, preventing the binding of natural substrates. This competitive inhibition can lead to a decrease in the production of essential biomolecules, such as nucleotides and amino acids. Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can inhibit enzyme activity without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain concentration of the compound is required to achieve a therapeutic effect, while higher concentrations can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes. It can inhibit the activity of enzymes involved in folate synthesis, leading to a decrease in the production of nucleotides. Additionally, the compound can affect the activity of enzymes involved in the regulation of pH and ion balance in cells. These interactions can alter metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms and can accumulate in specific tissues, such as the liver and kidneys. The distribution of this compound within the body can affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The localization of this compound within the cell can also impact its interactions with other biomolecules and its overall efficacy .
Eigenschaften
IUPAC Name |
3-bromo-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFDCBQJDNZLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol](/img/structure/B1406874.png)
![[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406876.png)
![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1406878.png)
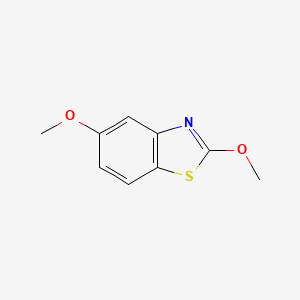
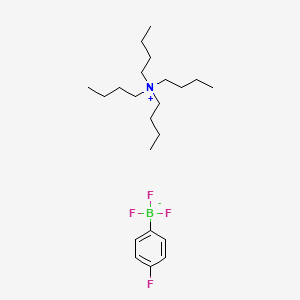
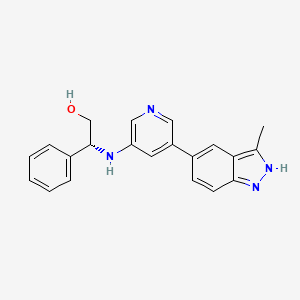
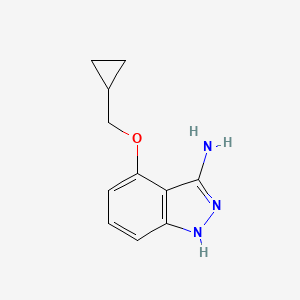
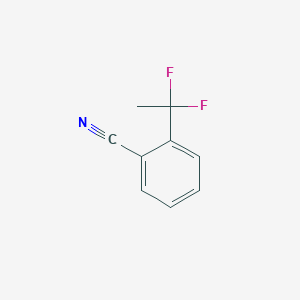
![2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone](/img/structure/B1406886.png)
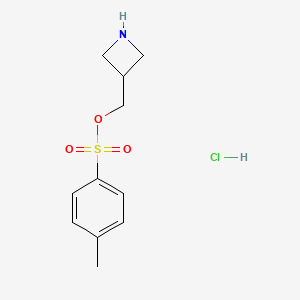
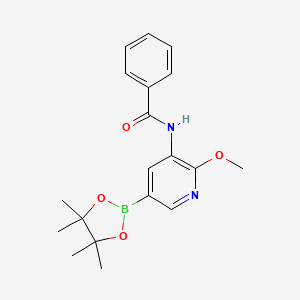
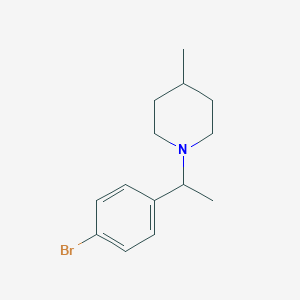
![Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate](/img/structure/B1406892.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1406897.png)